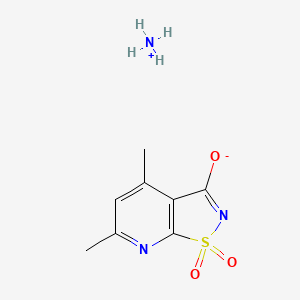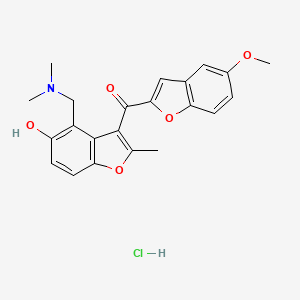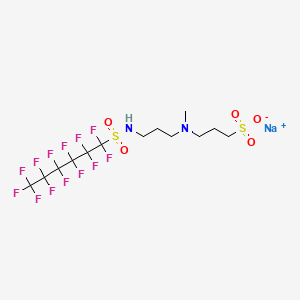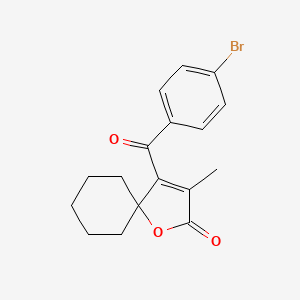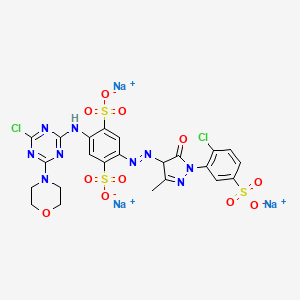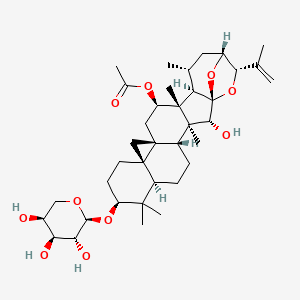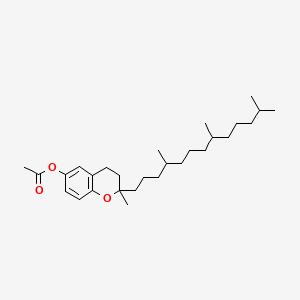
Tocol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de tocophérol est un dérivé du tocophérol, un composé appartenant à la famille de la vitamine E. Les tocophérols sont connus pour leurs propriétés antioxydantes puissantes et sont essentiels à la santé humaine. L’acétate de tocophérol, plus précisément, est une forme estérifiée du tocophérol, ce qui améliore sa stabilité et sa solubilité dans diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acétate de tocophérol peut être synthétisé par estérification du tocophérol avec de l’anhydride acétique ou du chlorure d’acétyle. La réaction implique généralement l’utilisation d’un catalyseur tel que la pyridine ou l’acide sulfurique pour faciliter le processus d’estérification. La réaction est effectuée sous reflux et le produit est purifié par distillation ou recristallisation.
Méthodes de production industrielle
Dans les milieux industriels, l’acétate de tocophérol est produit par estérification du tocophérol extrait de sources naturelles telles que les huiles végétales. Le processus d’extraction implique une extraction par solvant suivie d’une purification à l’aide de techniques chromatographiques. L’estérification est ensuite réalisée dans de grands réacteurs sous conditions contrôlées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de tocophérol subit diverses réactions chimiques, notamment :
Oxydation : L’acétate de tocophérol peut être oxydé pour former la tocophérylquinone, un composé présentant des activités biologiques différentes.
Réduction : La réduction de l’acétate de tocophérol peut produire du tocophérol, le composé parent.
Substitution : L’acétate de tocophérol peut subir des réactions de substitution nucléophile, où le groupe acétate est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces pour remplacer le groupe acétate.
Principaux produits formés
Oxydation : Tocophérylquinone
Réduction : Tocophérol
Substitution : Divers dérivés du tocophérol en fonction du nucléophile utilisé
Applications de la recherche scientifique
L’acétate de tocophérol a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l’estérification et d’autres réactions organiques.
Biologie : Étudié pour ses propriétés antioxydantes et son rôle dans la protection des cellules contre le stress oxydatif.
Médecine : Exploré pour son potentiel dans la prévention et le traitement des maladies liées au stress oxydatif, telles que les maladies cardiovasculaires et le cancer.
Industrie : Utilisé dans la formulation de compléments alimentaires, de cosmétiques et de produits pharmaceutiques en raison de sa stabilité et de sa biodisponibilité.
Applications De Recherche Scientifique
Tocol acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its stability and bioavailability.
Mécanisme D'action
L’acétate de tocophérol exerce ses effets principalement par son activité antioxydante. Il piège les radicaux libres et les espèces réactives de l’oxygène, protégeant ainsi les cellules des dommages oxydatifs. Les cibles moléculaires comprennent les membranes lipidiques, où il empêche la peroxydation des lipides, et diverses protéines cellulaires et l’ADN, où il empêche les modifications oxydatives. Les voies impliquées comprennent l’activation des éléments de réponse antioxydante et l’inhibition des enzymes pro-oxydantes.
Comparaison Avec Des Composés Similaires
Composés similaires
Tocophérols : α-Tocophérol, β-Tocophérol, γ-Tocophérol, δ-Tocophérol
Tocotriénols : α-Tocotriénol, β-Tocotriénol, γ-Tocotriénol, δ-Tocotriénol
Unicité
L’acétate de tocophérol est unique parmi ses homologues en raison de sa forme estérifiée, ce qui améliore sa stabilité et sa solubilité. Cela le rend plus approprié pour certaines applications, telles que la formulation de compléments alimentaires et de cosmétiques, où la stabilité est cruciale. De plus, la forme estérifiée peut présenter une biodisponibilité et des voies métaboliques différentes par rapport aux tocophérols non estérifiés.
Propriétés
Numéro CAS |
6199-76-4 |
|---|---|
Formule moléculaire |
C28H46O3 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3 |
Clé InChI |
CBUJHSGSOYAVJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


